Aatp-II - 32585-83-4

Aatp-II

Catalog Number: EVT-1560564
CAS Number: 32585-83-4
Molecular Formula: C17H17N3S
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aatp-II is a compound related to adenosine triphosphate, a vital molecule in cellular energy transfer. It plays a significant role in various biochemical processes, particularly in energy metabolism and cellular signaling. The classification of Aatp-II falls under the category of nucleotides, which are the building blocks of nucleic acids and essential for numerous biological functions.

Source and Classification

Aatp-II is primarily derived from adenosine triphosphate, which is synthesized in the mitochondria of cells during oxidative phosphorylation. This process involves the electron transport chain and chemiosmosis, where energy from nutrients is converted into ATP through a series of enzymatic reactions. Aatp-II can be classified as a nucleotide derivative, specifically an energy-carrying molecule that facilitates various metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aatp-II can be approached through several methods:

  1. Chemical Synthesis: Traditional chemical methods involve the phosphorylation of adenosine or its derivatives using phosphoric acid or other phosphorylating agents.
  2. Biological Synthesis: In biological systems, Aatp-II is synthesized through enzymatic pathways involving adenylate kinases, which catalyze the transfer of phosphate groups between adenosine diphosphate and adenosine triphosphate.
  3. Recombinant DNA Technology: This method involves using genetically engineered organisms to produce Aatp-II through fermentation processes.

Each method has its advantages and challenges, with biological synthesis often yielding higher purity and activity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of Aatp-II is characterized by its three phosphate groups attached to an adenosine molecule. The specific arrangement of these groups contributes to its high-energy properties. Key structural data include:

  • Molecular Formula: C10H12N5O13P3
  • Molecular Weight: Approximately 507.18 g/mol
  • Structural Features: The molecule consists of a ribose sugar, adenine base, and three phosphate groups linked by high-energy phosphoanhydride bonds.
Chemical Reactions Analysis

Reactions and Technical Details

Aatp-II participates in several critical biochemical reactions:

  1. Hydrolysis: The hydrolysis of Aatp-II releases energy used for various cellular processes:
    Aatp II+H2OADP+Pi+Energy\text{Aatp II}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{P}_i+\text{Energy}
  2. Phosphorylation Reactions: It acts as a phosphate donor in phosphorylation reactions, crucial for activating enzymes and substrates.
  3. Enzymatic Reactions: Aatp-II is involved in reactions catalyzed by enzymes such as kinases and ATPases.

These reactions are fundamental to metabolism, signaling pathways, and muscle contraction.

Mechanism of Action

Process and Data

The mechanism of action of Aatp-II revolves around its role as an energy currency in cells. Upon hydrolysis, it releases energy that drives endothermic processes within the cell:

  • Energy Transfer: The high-energy phosphate bonds are broken to release energy, which is then harnessed for cellular activities such as biosynthesis, motility, and transport.
  • Allosteric Regulation: Aatp-II can influence enzyme activity through allosteric mechanisms, where binding at one site affects activity at another site on the enzyme.

Quantitative data on the efficiency of energy transfer can vary based on cellular conditions but generally indicates a high degree of conservation in metabolic pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aatp-II exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Decomposes rather than melting at elevated temperatures.

These properties are critical for its functionality in biological systems.

Applications

Scientific Uses

Aatp-II has numerous applications in scientific research and biotechnology:

  1. Cellular Metabolism Studies: Used as a substrate to study metabolic pathways and energy production.
  2. Pharmacology: Investigated for potential therapeutic roles in diseases involving mitochondrial dysfunction.
  3. Biochemical Assays: Employed in assays measuring ATP synthesis rates or enzyme activity linked to ATP hydrolysis.

These applications highlight the significance of Aatp-II in understanding cellular functions and developing therapeutic strategies.

Introduction to Aatp-II in Cardiovascular Risk Management

Historical Context of Cholesterol Management Guidelines

The landscape preceding Aatp-II's implementation was characterized by fragmented approaches to cardiovascular risk management with significant limitations:

  • ATP-I (1988): Represented the first standardized approach but focused exclusively on primary prevention in patients with severely elevated LDL-C (>160 mg/dL) or borderline-high LDL-C (130-159 mg/dL) with ≥2 risk factors. This guideline lacked specific recommendations for the growing population with established coronary artery disease [5].
  • Research Gaps: Prior to ATP-II, clinical management lacked robust evidence-based protocols for secondary prevention. The Framingham Heart Study (initiated in 1948) had identified key risk factors including elevated cholesterol, hypertension, and smoking, but population-wide application remained inconsistent [7].
  • Epidemiological Imperative: Between 1970 and 1990, CHD mortality rates remained persistently high despite advancing diagnostic capabilities. This mortality plateau created an urgent need for standardized, evidence-based treatment protocols targeting high-risk populations [2] [6].

Table 1: Evolution of Cholesterol Management Guidelines Preceding ATP-II

EraDominant ParadigmKey LimitationsClinical Impact
Pre-1980sIsolated risk factor managementNo standardized cholesterol thresholds; minimal secondary prevention focusLimited population-level CHD mortality reduction
ATP-I (1988)Primary prevention focusNo specific LDL targets for CHD patients; borderline-high LDL management unclearIdentified high-risk groups but lacked comprehensive treatment algorithms
Early 1990sExpanding secondary prevention researchLack of consensus on optimal LDL targets for CHD patientsEmerging evidence from clinical trials demonstrating LDL reduction benefits

Evolution from ATP-I to ATP-II: NCEP Program Objectives

The transition from ATP-I to ATP-II reflected a strategic evolution in the National Cholesterol Education Program's approach to cardiovascular risk reduction, characterized by several key advancements:

  • Secondary Prevention Integration: ATP-II introduced the revolutionary concept that patients with established CHD required fundamentally different management compared to those without clinical disease. This paradigm established <100 mg/dL as the first specific LDL-C target for this high-risk population [5].
  • Standardization of Diagnostic Protocols: The guidelines mandated systematic lipid profiling as the initial diagnostic test for hypercholesterolemia, replacing less accurate selective screening approaches. This standardization significantly improved detection reliability across diverse clinical settings [3].
  • Multifactorial Risk Assessment: ATP-II formalized the assessment of non-lipid risk factors including hypertension, smoking, family history, and diabetes mellitus when determining treatment intensity. This comprehensive approach recognized the multiplicative nature of cardiovascular risk determinants [7].
  • Therapeutic Lifestyle Changes (TLC): While not yet formally named as in ATP-III, ATP-II established dietary modification as the foundational intervention for all dyslipidemia management, preceding pharmacotherapy regardless of risk category [4].

The NCEP's primary objectives in developing ATP-II centered on translating emerging clinical trial evidence into practical algorithms for clinicians. The program sought to address three critical gaps: (1) inconsistent application of primary prevention strategies; (2) absence of secondary prevention standards; and (3) variable implementation of non-pharmacologic interventions. By establishing clear LDL-C thresholds (<100 mg/dL for secondary prevention, <130 mg/dL for primary prevention with multiple risk factors), ATP-II provided actionable benchmarks that could be uniformly applied across diverse healthcare settings [3] [5].

Table 2: Core Advancements from ATP-I to ATP-II

FeatureATP-I (1988)ATP-II (1993)Clinical Significance
Primary FocusPrimary preventionPrimary + secondary preventionRecognized differential risk in established CHD
LDL-C TargetsGeneral goals (<130-160 mg/dL)Specific secondary target (<100 mg/dL)Enabled targeted therapy for highest-risk patients
Diagnostic StandardTotal cholesterol first testLipoprotein profile first testImproved detection accuracy
Risk StratificationLimited risk factor considerationFormal incorporation of non-lipid risk factorsEnabled personalized risk assessment
Intervention SequenceDiet before drugsStructured therapeutic lifestyle before pharmacotherapyEstablished standardized treatment sequence

Core Objectives of Aatp-II in Coronary Heart Disease (CHD) Prevention

Aatp-II established four fundamental objectives that would guide clinical management of dyslipidemia and shape future guideline development:

  • Secondary Prevention Priority: ATP-II established the principle that patients with established CHD derive the greatest absolute benefit from intensive LDL-C reduction. The guidelines projected that secondary prevention would yield 3-12 times more quality-adjusted life years per treatment-year compared to primary prevention, establishing an evidence-based framework for resource allocation [2] [6].
  • Population Health Impact: Through sophisticated modeling of the U.S. population aged 35-84, ATP-II demonstrated that implementing its secondary prevention recommendations would yield equivalent population benefits to primary prevention strategies requiring nearly six times more person-years of treatment. This established a cost-effectiveness rationale for prioritizing secondary prevention [2] [6].
  • Global Risk Assessment: ATP-II pioneered the concept of composite risk estimation by integrating multiple risk factors into clinical decision-making. This approach recognized that the atherogenic potential of LDL-C is modified by concomitant risk factors such as hypertension, diabetes, and smoking status [7].
  • Therapeutic Lifestyle Foundation: Before pharmacologic intervention, ATP-II mandated intensive dietary modification as the cornerstone of management across all risk categories. This established the principle that lifestyle modification provides the essential foundation upon which pharmacotherapy is added when necessary [4].

A critical innovation was ATP-II's quantification of the population-wide impact of its recommendations. The guidelines demonstrated that the projected benefits of universal implementation of primary prevention strategies could alternatively be achieved through an 8% population-wide reduction (approximately 11 mg/dL) in LDL-C levels among persons without established CHD. This established the important public health principle that both targeted high-risk approaches and population-wide strategies contribute complementary value to cardiovascular risk reduction [6].

Table 3: Primary and Secondary Prevention Benefits Projected in ATP-II

ParameterSecondary PreventionPrimary PreventionPopulation Impact
Projected CHD Reduction35-40%15-20%Secondary prevention offers 2x absolute benefit
Person-Years of Treatment1x baseline1.9x baselineSecondary prevention more efficient per treatment-year
Quality-Adjusted Life-Years3-12x higher yieldBaseline yieldGreater clinical value per intervention
Population Benefit EquivalenceReference standardRequired 6x more treated personsSecondary prevention more resource-efficient

The risk stratification model introduced in ATP-II established three treatment categories based on LDL-C levels and concomitant risk factors: (1) Diet-only intervention for LDL-C 130-159 mg/dL with <2 risk factors; (2) Pharmacotherapy consideration for LDL-C ≥160 mg/dL with <2 risk factors or LDL-C 130-159 mg/dL with ≥2 risk factors; and (3) Mandatory pharmacotherapy for LDL-C ≥190 mg/dL regardless of other factors or established CHD. This tiered approach represented a significant advancement in personalized cardiovascular medicine that acknowledged differential risk across populations [3] [7].

Properties

CAS Number

32585-83-4

Product Name

Aatp-II

IUPAC Name

4-benzylsulfanyl-5-methyl-2-phenylpyrazol-3-amine

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H17N3S/c1-13-16(21-12-14-8-4-2-5-9-14)17(18)20(19-13)15-10-6-3-7-11-15/h2-11H,12,18H2,1H3

InChI Key

CLHYSODGWZFMGN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3

Synonyms

1-phenyl-3-methyl-4-benzylthio-5-aminopyrazole
AATP-II

Canonical SMILES

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.